molecular formula C12H14N2O5S B7576070 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid

2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B7576070
M. Wt: 298.32 g/mol
InChI Key: DXPYWQKRSIJHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known by the name of SC-560 and is a selective inhibitor of cyclooxygenase-1 (COX-1) enzyme.

Mechanism of Action

The mechanism of action of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of the 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid have been extensively studied in animal models. It has been shown to have anti-inflammatory and analgesic properties and has been tested in animal models for its potential use in the treatment of arthritis, cancer, and neurodegenerative disorders. However, further studies are required to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its selectivity for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme inhibition. This compound has been shown to be highly selective for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other COX inhibitors.

Future Directions

There are several future directions for the research and development of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid. One potential direction is the development of more potent analogs of this compound with improved selectivity and efficacy. Another potential direction is the investigation of this compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are required to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Its selectivity for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid inhibition and anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. However, further studies are required to determine its safety and efficacy in humans, and the development of more potent analogs could lead to its potential use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 4-(aminomethyl) benzenesulfonamide with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product. The synthesis of this compound has been reported in various research articles, and it has been shown to be a relatively straightforward process.

Scientific Research Applications

2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties and has been tested in animal models for its potential use in the treatment of arthritis, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-[(4-sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c13-20(18,19)8-3-1-7(2-4-8)6-14-11(15)9-5-10(9)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPYWQKRSIJHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid

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